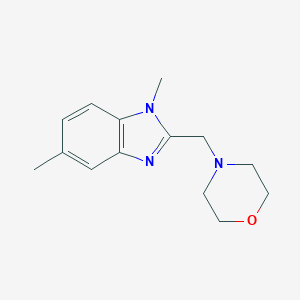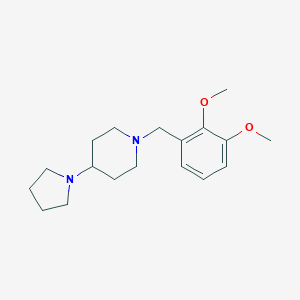![molecular formula C23H29N3O2 B247027 N-(3-methoxyphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide](/img/structure/B247027.png)
N-(3-methoxyphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide, also known as MP-10, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MP-10 is a piperazine derivative that has been shown to have a high affinity for the dopamine D2 receptor, making it a promising candidate for the treatment of neurological disorders.
Mechanism Of Action
The mechanism of action of N-(3-methoxyphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide involves its binding to the dopamine D2 receptor, which results in the activation of downstream signaling pathways. This activation leads to the release of neurotransmitters such as dopamine, which are involved in the regulation of movement and mood.
Biochemical and Physiological Effects
Studies have shown that N-(3-methoxyphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide has a significant effect on dopamine release in the brain, which can lead to improvements in motor function and mood. Additionally, N-(3-methoxyphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide has been shown to have a neuroprotective effect, which may be beneficial in the treatment of neurodegenerative disorders.
Advantages And Limitations For Lab Experiments
One advantage of using N-(3-methoxyphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide in lab experiments is its high affinity for the dopamine D2 receptor, which allows for precise targeting of this receptor. However, one limitation is that N-(3-methoxyphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide is a synthetic compound, which may limit its applicability in certain experimental settings.
Future Directions
There are several potential future directions for research involving N-(3-methoxyphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide. One area of interest is the development of more potent and selective compounds that target the dopamine D2 receptor. Additionally, further research is needed to fully understand the neuroprotective effects of N-(3-methoxyphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide and its potential applications in the treatment of neurodegenerative disorders.
Synthesis Methods
The synthesis of N-(3-methoxyphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide involves the reaction of 3-methoxyphenylacetic acid with 4-(3-bromoprop-1-enyl)piperazine in the presence of a base, followed by the addition of 3-phenylprop-2-enoyl chloride. The resulting compound is then purified through recrystallization to obtain pure N-(3-methoxyphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide.
Scientific Research Applications
N-(3-methoxyphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide has been studied extensively for its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Studies have shown that N-(3-methoxyphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide has a high affinity for the dopamine D2 receptor, which is involved in the regulation of movement, cognition, and emotion.
properties
Product Name |
N-(3-methoxyphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide |
|---|---|
Molecular Formula |
C23H29N3O2 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide |
InChI |
InChI=1S/C23H29N3O2/c1-28-22-11-5-10-21(19-22)24-23(27)12-14-26-17-15-25(16-18-26)13-6-9-20-7-3-2-4-8-20/h2-11,19H,12-18H2,1H3,(H,24,27)/b9-6+ |
InChI Key |
YPLSGSOAWSAZAP-RMKNXTFCSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)CCN2CCN(CC2)C/C=C/C3=CC=CC=C3 |
SMILES |
COC1=CC=CC(=C1)NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B246945.png)


![N-(2-Methoxy-5-methyl-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B246949.png)

![2-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,5-dimethyl-1H-benzimidazole](/img/structure/B246951.png)
![2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B246952.png)

![4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B246954.png)
![4-[1-(3,4,5-Trimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B246955.png)



